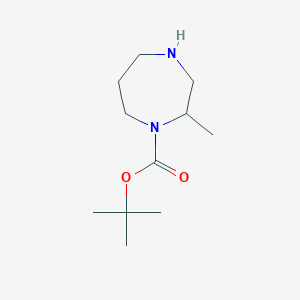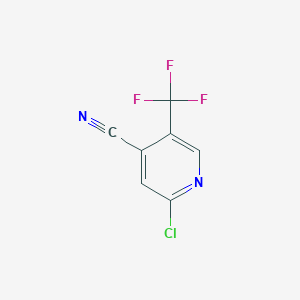![molecular formula C13H20N2O B1464889 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol CAS No. 1251315-27-1](/img/structure/B1464889.png)
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol
Overview
Description
“2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Drug Development
This compound, with its piperidine backbone, is a valuable synthetic building block in drug development. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The aminomethyl group attached to the piperidine ring can act as a linker or a functional group that interacts with biological targets. This structural feature can be exploited to design drugs with improved pharmacokinetic properties or novel mechanisms of action.
Biological Activity Modulation
The presence of the aminomethyl group in the piperidine structure can influence the biological activity of the compound. For instance, modifications on the piperidine ring, such as the addition of an aminomethyl group, have been shown to affect the cytotoxicity of the derivatives . This suggests potential applications in developing therapeutic agents with targeted cytotoxic effects for cancer treatment.
Pharmacological Applications
Piperidine derivatives, including those with aminomethyl groups, have been extensively studied for their pharmacological applications. They are known to exhibit a wide range of activities, including antihypertensive, antidiabetic, antiviral, and CNS stimulant effects . This compound could be investigated for similar pharmacological effects, contributing to the development of new medications.
Serine/Threonine-Protein Kinase Inhibition
The compound has potential applications in inhibiting serine/threonine-protein kinase Chk1, which plays a role in cell cycle control . This could be particularly useful in cancer research, where the modulation of kinase activity is a common strategy for controlling tumor growth.
Machine Learning Model Development
The structural complexity and biological relevance of this compound make it an interesting candidate for building, training, and validating predictive machine-learning models. These models can predict the compound’s behavior in biological systems, aiding in the discovery of new drugs .
Chemical Synthesis and Functionalization
The compound’s structure allows for one-pot functionalization, which is advantageous in synthetic chemistry. This can lead to the efficient synthesis of various biologically active piperidine derivatives, which can be further explored for their therapeutic potential .
Future Directions
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biological activities. Piperidine is a vital fundament in the production of drugs . This suggests that “2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol” and other piperidine derivatives will continue to be an area of interest in drug discovery and development .
Mechanism of Action
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions .
Biochemical Pathways
Given its potential target, it might influence pathways related to cell cycle regulation and dna repair
Result of Action
Based on its potential target, it might influence cell cycle progression, dna repair mechanisms, and cell survival
properties
IUPAC Name |
2-[[3-(aminomethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-8-11-4-3-7-15(9-11)10-12-5-1-2-6-13(12)16/h1-2,5-6,11,16H,3-4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMNGNPNTAKLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



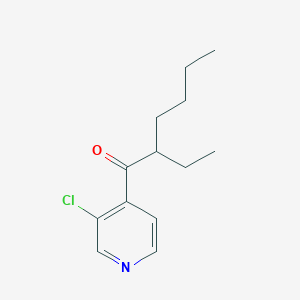



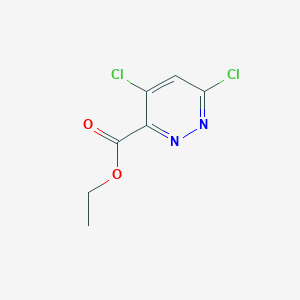

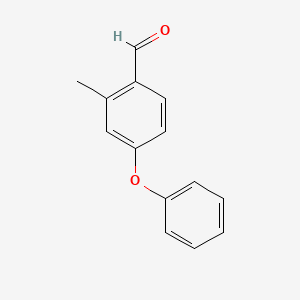

![1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde](/img/structure/B1464823.png)
